1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one
Overview
Description
1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features an aminoazetidine group attached to a piperidine ring, which is further substituted with an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of 3-Aminoazetidine-1-carboxylic Acid: This can be achieved through the cyclization of appropriate precursors such as amino acids or their derivatives.
Activation of the Carboxylic Acid: The carboxylic acid group is activated using reagents like thionyl chloride (SOCl2) to form the corresponding acid chloride.
Coupling with Piperidine: The activated acid chloride is then reacted with piperidine in the presence of a base such as triethylamine (Et3N) to form the piperidine derivative.
Introduction of the Ethanone Group:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the piperidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or chromium(VI) oxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It may serve as a ligand or inhibitor in biological studies, interacting with various enzymes or receptors.
Industry: Use in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Piperidine derivatives
Azetidine derivatives
Other amino-substituted heterocycles
Uniqueness: 1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one is unique due to its specific structural features, such as the presence of both the aminoazetidine and piperidine rings, which contribute to its distinct chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in synthesis, drug discovery, and industrial applications.
Properties
IUPAC Name |
1-[4-(3-aminoazetidine-1-carbonyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(15)13-4-2-9(3-5-13)11(16)14-6-10(12)7-14/h9-10H,2-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFUXGSVZVUSDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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